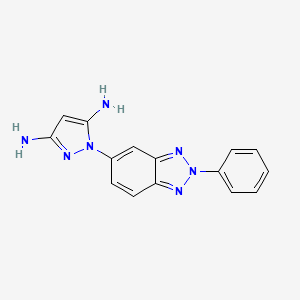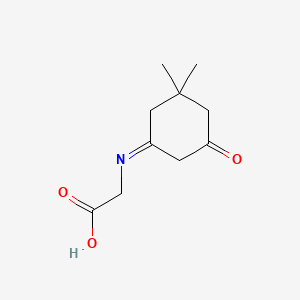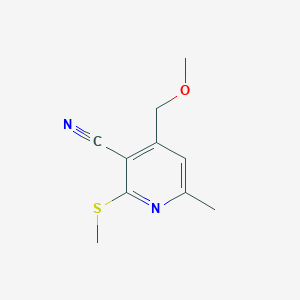
1-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1H-pyrazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1H-pyrazole-3,5-diamine, also known as PBD, is a chemical compound that has been extensively studied in the field of scientific research. It is a heterocyclic compound that has been found to have various applications in the field of biochemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Agents
- A study by Kendre, Landge, and Bhusare (2015) in the Arabian Journal of Chemistry explored a series of pyrazole derivatives, including those similar to 1-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1H-pyrazole-3,5-diamine, for their antimicrobial and anti-inflammatory properties. This highlights the potential of such compounds in therapeutic applications, particularly in addressing bacterial and fungal infections, as well as inflammation-related disorders. Read more.
Spectroscopic Properties and Metal Ion Sensing
- Rurack, Bricks, Schulz, Maus, Reck, and Resch‐Genger (2000) in the Journal of Physical Chemistry A studied the spectroscopic properties of pyrazoline derivatives, similar to the compound . Their research indicated that these compounds have potential applications in the field of spectroscopy, particularly in studying solvent polarity effects and in the sensing of metal ions. Read more.
Transition Metal Ions Recognition
- Shi, Ji, and Bian (2007) in Dyes and Pigments revealed that pyrazoline derivatives exhibit strong affinity toward divalent transition metal ions. Their study suggests that these compounds, including the one of interest, could be used in the development of new materials for metal ion recognition, which is crucial in various industrial and environmental applications. Read more.
High-Performance Polyimides
- Research by Sidra, Chen, Li, Mushtaq, Ma, and Fang (2018) in Polymer suggests that derivatives of pyrazoline compounds are used in synthesizing novel polyimides with high thermal stability and good mechanical properties. These materials have potential applications in high-temperature-resistant coatings, adhesives, and composites. Read more.
Corrosion Inhibition and Antimicrobial Applications
- Sayed, Azab, Anwer, Raouf, and Negm (2018) in the Journal of Molecular Liquids investigated pyrazole derivatives for their corrosion inhibition and antimicrobial properties. This suggests the potential use of such compounds in protecting metals against corrosion, particularly in alkaline environments, and in controlling microbial growth. Read more.
Eigenschaften
IUPAC Name |
1-(2-phenylbenzotriazol-5-yl)pyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7/c16-14-9-15(17)21(20-14)11-6-7-12-13(8-11)19-22(18-12)10-4-2-1-3-5-10/h1-9H,17H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXPAZZTVYWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N4C(=CC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)


![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)
![2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)


